- Heterocyclic peptide compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection, United States, , ,
Cas no 952511-74-9 (4-bromo-3-methyl-benzene-1,2-diamine)
4-bromo-3-methyl-benzene-1,2-diamine Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-3-methylbenzene-1,2-diamine
- 4-Bromo-3-methyl-1,2-benzenediamine
- AK100489
- 1,2-Benzenediamine, 4-bromo-3-methyl-
- JBZQNBSYFRCDRA-UHFFFAOYSA-N
- 6384AC
- FCH1335711
- SY104514
- AX8240897
- AB0094726
- ST24023364
- 4-Bromo-3-methyl-1,2-benzenediamine (ACI)
- 4-Bromo-3-methyl-benzene-1,2-diamine
- CS-W022104
- Z1269231826
- CNB51174
- AKOS016002413
- DB-367524
- DS-3539
- MFCD18642364
- SCHEMBL145182
- O11183
- EN300-2980637
- 952511-74-9
- SB40204
- 4-Bromo-3-methylbenzene-1 pound not2-diamine
- DTXSID90731275
- 4-bromo-3-methyl-benzene-1,2-diamine
-
- MDL: MFCD18642364
- Inchi: 1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3
- InChI Key: JBZQNBSYFRCDRA-UHFFFAOYSA-N
- SMILES: BrC1C(C)=C(N)C(N)=CC=1
Computed Properties
- Exact Mass: 199.99491g/mol
- Monoisotopic Mass: 199.99491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52
- XLogP3: 1.6
Experimental Properties
- Boiling Point: 297.3±35.0°C at 760 mmHg
4-bromo-3-methyl-benzene-1,2-diamine Security Information
- Hazard Statement: H302
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
4-bromo-3-methyl-benzene-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CY342-1g |
4-bromo-3-methyl-benzene-1,2-diamine |
952511-74-9 | 97% | 1g |
1687.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CY342-100mg |
4-bromo-3-methyl-benzene-1,2-diamine |
952511-74-9 | 97% | 100mg |
462CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CY342-250mg |
4-bromo-3-methyl-benzene-1,2-diamine |
952511-74-9 | 97% | 250mg |
849CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CY342-5g |
4-bromo-3-methyl-benzene-1,2-diamine |
952511-74-9 | 97% | 5g |
5670.0CNY | 2021-07-12 | |
| Alichem | A019088004-5g |
4-Bromo-3-methylbenzene-1,2-diamine |
952511-74-9 | 97% | 5g |
$498.96 | 2023-08-31 | |
| Alichem | A019088004-10g |
4-Bromo-3-methylbenzene-1,2-diamine |
952511-74-9 | 97% | 10g |
$798.31 | 2023-08-31 | |
| Alichem | A019088004-25g |
4-Bromo-3-methylbenzene-1,2-diamine |
952511-74-9 | 97% | 25g |
$1384.32 | 2023-08-31 | |
| Chemenu | CM255973-5g |
4-Bromo-3-methylbenzene-1,2-diamine |
952511-74-9 | 95+% | 5g |
$584 | 2021-06-16 | |
| Chemenu | CM255973-10g |
4-Bromo-3-methylbenzene-1,2-diamine |
952511-74-9 | 95+% | 10g |
$957 | 2021-06-16 | |
| Chemenu | CM255973-25g |
4-Bromo-3-methylbenzene-1,2-diamine |
952511-74-9 | 95+% | 25g |
$1566 | 2021-06-16 |
4-bromo-3-methyl-benzene-1,2-diamine Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Production Method 2
- Preparation of substituted benzimidazoles and indolines as DYRK1A inhibitors, World Intellectual Property Organization, , ,
Production Method 3
- Preparation of pyridine derivatives and related heterocycles as kinase inhibitors and compositions with them, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of oxadiazole compounds as S1P1 agonists, United States, , ,
Production Method 5
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
- Preparation of azabicyclic SHP2 inhibitors, World Intellectual Property Organization, , ,
Production Method 6
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium bicarbonate ; pH 7 - 8
- Preparation of benzoimidazolylmethylpyrimidinediamine derivatives and analogs for use as serine/threonine PAK1 inhibitors, World Intellectual Property Organization, , ,
Production Method 7
- Azacyclodione compound and preparation and application in inhibiting cap-dependent endonuclease activity thereof, China, , ,
Production Method 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
- Preparation of proline derivatives as antiviral agents useful in the treatment of HCV infection, United States, , ,
Production Method 9
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
- Preparation of cycloalkanes and cycloalkenes end-capped with amino acid or peptide derivatives as hepatitis C virus replication inhibitors for treating HCV infections, World Intellectual Property Organization, , ,
Production Method 10
- Heterocyclic peptide compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection, United States, , ,
Production Method 11
- Preparation of oxadiazole compounds as S1P1 agonists, World Intellectual Property Organization, , ,
4-bromo-3-methyl-benzene-1,2-diamine Raw materials
4-bromo-3-methyl-benzene-1,2-diamine Preparation Products
4-bromo-3-methyl-benzene-1,2-diamine Suppliers
4-bromo-3-methyl-benzene-1,2-diamine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 4-bromo-3-methyl-benzene-1,2-diamine
Comprehensive Overview of 4-Bromo-3-methyl-benzene-1,2-diamine (CAS No. 952511-74-9): Properties, Applications, and Industry Insights
4-Bromo-3-methyl-benzene-1,2-diamine (CAS No. 952511-74-9) is a specialized aromatic diamine compound with significant relevance in organic synthesis and material science. Characterized by its bromine and methyl functional groups, this chemical serves as a versatile intermediate in pharmaceuticals, agrochemicals, and advanced polymer research. Its molecular structure, C7H9BrN2, offers unique reactivity patterns, making it a subject of interest for researchers exploring heterocyclic compound synthesis and catalysis.
In recent years, the demand for halogenated aromatic diamines like 4-bromo-3-methyl-1,2-benzenediamine has surged due to their role in developing high-performance polymers and electronic materials. Industry reports highlight its application in OLED (Organic Light-Emitting Diode) technologies, where its derivatives contribute to emissive layer formulations. Additionally, its potential in corrosion-resistant coatings aligns with sustainability trends, addressing frequent search queries such as "eco-friendly industrial additives" and "halogenated compounds in green chemistry".
The synthesis of CAS 952511-74-9 typically involves electrophilic aromatic substitution or reductive amination of precursor brominated toluenes. Analytical techniques like HPLC and NMR spectroscopy confirm its high purity (>98%), a critical parameter for pharmaceutical GMP compliance. Researchers often investigate structure-activity relationships (SAR) of its derivatives, particularly in antimicrobial agents—a hotspot given global health challenges.
From an SEO perspective, trending queries such as "bromobenzene diamines solubility" and "safe handling of methyl-substituted aromatics" reflect user concerns. Notably, 4-bromo-3-methyl-benzene-1,2-diamine exhibits moderate solubility in polar aprotic solvents (e.g., DMSO), while its stability under inert atmospheres makes it suitable for air-sensitive reactions. Regulatory databases classify it as non-hazardous under standard conditions, though proper PPE (personal protective equipment) is recommended during lab-scale manipulation.
Innovative applications include its use as a ligand in transition metal catalysis, where it facilitates C-C coupling reactions—a topic frequently searched alongside terms like "palladium catalyst systems". The compound’s electron-withdrawing bromo group enhances electrophilic reactivity, enabling selective functionalization in multi-step syntheses. Recent patents describe its incorporation into photoresist materials for semiconductor fabrication, tapping into the booming microelectronics market.
Environmental considerations are paramount, with studies focusing on biodegradation pathways of brominated aromatics. While 952511-74-9 shows low aquatic toxicity, industry best practices emphasize waste stream management. This aligns with Google’s E-A-T (Expertise, Authoritativeness, Trustworthiness) guidelines, as users increasingly seek "sustainable chemical alternatives" and "green synthesis protocols".
In conclusion, 4-bromo-3-methyl-benzene-1,2-diamine represents a nexus of innovation across multiple disciplines. Its balanced reactivity profile and expanding applications—from pharmaceutical scaffolds to advanced material engineering—ensure its continued prominence in scientific literature and industrial workflows. Future research may explore its nanocomposite potential or bioisosteric replacements in drug design, further solidifying its commercial and academic value.
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